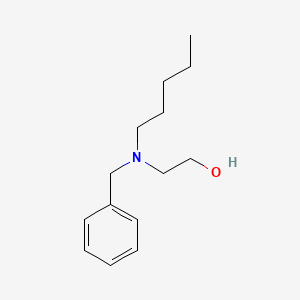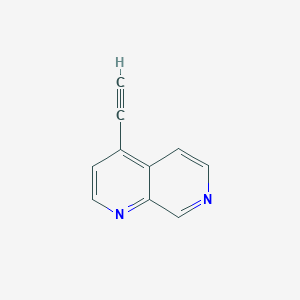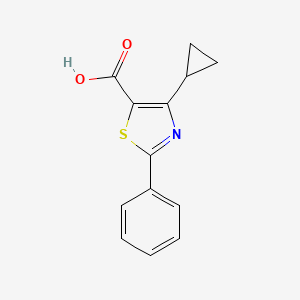
2-Fluoro-5-methylisonicotinoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-methylisonicotinoyl chloride is an organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a fluorine atom at the second position and a methyl group at the fifth position on the isonicotinoyl chloride ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methylisonicotinoyl chloride typically involves the fluorination of 5-methylisonicotinoyl chloride. One common method is the direct fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Another approach involves the use of nucleophilic substitution reactions where a suitable fluorine source, such as potassium fluoride (KF), is used to replace a leaving group (e.g., chlorine) on the 5-methylisonicotinoyl chloride precursor. This reaction is often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using automated reactors to ensure consistent quality and yield. The choice of fluorinating agents and reaction conditions is optimized to minimize by-products and maximize the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methylisonicotinoyl chloride undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by nucleophiles such as amines, alcohols, or thiols. These reactions are typically carried out in the presence of a base like triethylamine or pyridine.
-
Oxidation: : The methyl group on the pyridine ring can be oxidized to form the corresponding carboxylic acid or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to form the corresponding amine or alcohol. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, thiols; conditions include polar aprotic solvents (DMF, DMSO) and bases (triethylamine, pyridine).
Oxidation: Reagents like potassium permanganate, chromium trioxide; conditions include acidic or basic aqueous solutions.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride; conditions include anhydrous solvents (ether, tetrahydrofuran).
Major Products
Nucleophilic Substitution: Corresponding amides, esters, or thioesters.
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Scientific Research Applications
2-Fluoro-5-methylisonicotinoyl chloride has several applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of more complex fluorinated organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals.
-
Biology: : Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
-
Medicine: : Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
-
Industry: : Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine atom.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methylisonicotinoyl chloride is largely dependent on its ability to interact with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoroisonicotinoyl chloride
- 5-Methylisonicotinoyl chloride
- 2-Chloro-5-methylisonicotinoyl chloride
Uniqueness
2-Fluoro-5-methylisonicotinoyl chloride is unique due to the presence of both a fluorine atom and a methyl group on the isonicotinoyl chloride ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for specific applications where such characteristics are desired. The fluorine atom enhances the compound’s stability and lipophilicity, while the methyl group can influence its reactivity and binding interactions.
Properties
Molecular Formula |
C7H5ClFNO |
|---|---|
Molecular Weight |
173.57 g/mol |
IUPAC Name |
2-fluoro-5-methylpyridine-4-carbonyl chloride |
InChI |
InChI=1S/C7H5ClFNO/c1-4-3-10-6(9)2-5(4)7(8)11/h2-3H,1H3 |
InChI Key |
RJTVSXIGDKBFDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1C(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole](/img/structure/B12955359.png)
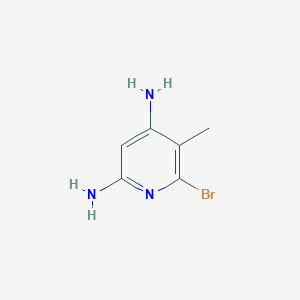
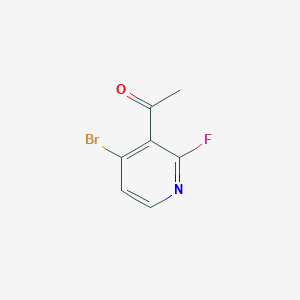

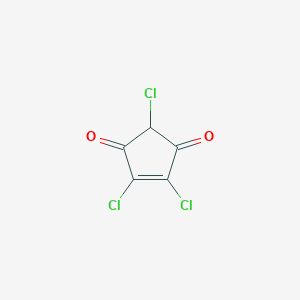
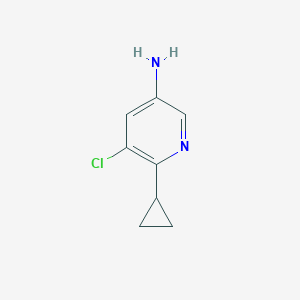
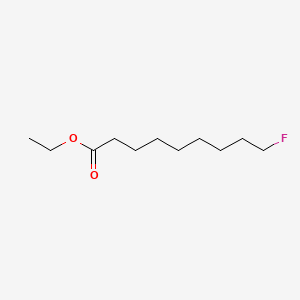
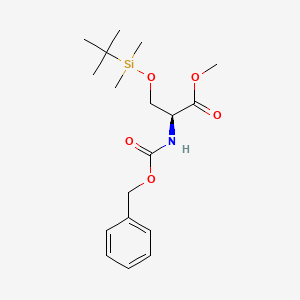
![4-Tert-butoxycarbonyl-7-hydroxy-2,3-dihydrobenzo[1,4]oxazine](/img/structure/B12955417.png)
